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1-Palmitoyl(d31)-2-oleoyl-sn-

glycero-3-phosphocholine

Cat. No.: B1420812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical and physical properties of

deuterated phospholipids, molecules of significant interest in biophysical research, structural

biology, and pharmaceutical development. The substitution of hydrogen with its heavier

isotope, deuterium, imparts unique characteristics that are invaluable for various analytical

techniques, albeit with subtle but important alterations to the phospholipid's intrinsic properties.

Core Chemical Properties
The fundamental chemical structure of a phospholipid is unaltered by deuteration; however, the

increased mass and slight differences in bond energies of carbon-deuterium (C-D) versus

carbon-hydrogen (C-H) bonds can influence intermolecular interactions.

Synthesis: The production of deuterated phospholipids is a specialized process that can be

achieved through several routes:

Chemical Synthesis: This approach involves building the phospholipid molecule from

deuterated precursors. For instance, deuterated fatty acids can be synthesized and

subsequently used to create phospholipids with deuterated acyl chains. This method allows

for precise control over the location and extent of deuteration.
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Biosynthesis: Cells, such as the yeast Pichia pastoris or the bacterium E. coli, can be

cultured in deuterated media (e.g., D₂O-based growth medium with a deuterated carbon

source). These organisms then incorporate deuterium into the lipids they produce.

Subsequent extraction and purification yield a variety of deuterated phospholipids.

Combined Approaches: A hybrid method may involve the enzymatic cleavage of acyl chains

from a natural phospholipid, followed by the chemical esterification of deuterated acyl chains

onto the glycerophospholipid backbone.

Stability and Intermolecular Interactions: Deuteration can lead to a minor decrease in the

strength of intermolecular van der Waals forces. This is because C-D bonds are slightly shorter

and less polarizable than C-H bonds, which in turn affects lipid packing and membrane stability.

This effect is a key contributor to the observed changes in the physical properties of deuterated

lipid assemblies.

Key Physical Properties and the Impact of
Deuteration
The substitution of hydrogen with deuterium has measurable effects on the physical behavior of

phospholipids, particularly in the context of bilayer membranes. These changes are most

pronounced when the acyl chains are deuterated.

Phase Transition Behavior
One of the most significant effects of acyl chain deuteration is the depression of the main

phase transition temperature (Tₘ), which is the temperature at which the lipid bilayer transitions

from a tightly packed gel state (Lβ) to a more fluid liquid-crystalline state (Lα). This reduction in

Tₘ is typically in the range of 3-5°C. This phenomenon is attributed to the weaker van der

Waals interactions between deuterated acyl chains, which destabilizes the gel phase relative to

the liquid-crystalline phase.

Bilayer Structure and Packing
Deuteration also influences the structural parameters of the lipid bilayer:

Bilayer Thickness: Acyl chain deuteration generally leads to a reduction in the overall bilayer

thickness and the hydrophobic thickness. This is a direct consequence of the increased
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disorder and less efficient packing of the deuterated chains.

Area Per Lipid: Correspondingly, the area occupied by each lipid molecule at the bilayer

surface tends to increase with chain deuteration in the gel phase, reflecting the looser

packing.

Molecular Order: In the gel phase, deuterated lipids exhibit a significantly less ordered

configuration compared to their hydrogenous counterparts. However, in the fluid phase, the

difference in order is less pronounced.

Quantitative Data Summary
The following tables summarize the key physical properties of commonly studied saturated

phospholipids and the typical effects of acyl chain deuteration. Values are collated from various

sources and should be considered representative.

Table 1: Main Phase Transition Temperatures (Tₘ)

Phospholipid
Protiated (h-) Tₘ
(°C)

Chain-Deuterated
(d-) Tₘ (°C)

Typical ΔTₘ (°C)

DMPC (14:0 PC) ~24 ~20 ~ -4

DPPC (16:0 PC) ~41 ~37 ~ -4

DSPC (18:0 PC) ~55 ~51 ~ -4

References for Tₘ values: DMPC[1][2], DPPC[1], DSPC[1]. The decrease in Tₘ for deuterated

lipids is a well-documented phenomenon[3].

Table 2: Bilayer Structural Parameters (in the Fluid Phase)
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Phospholipid Form
Bilayer Thickness
(Å)

Area per Lipid (Å²)

DMPC (at 30°C) Protiated (h-) ~34-35 ~60-61

Chain-Deuterated (d-) Slightly Decreased Slightly Increased

DPPC (at 50°C) Protiated (h-) ~38-39 ~63-64

Chain-Deuterated (d-) Slightly Decreased Slightly Increased

DSPC (at 60°C) Protiated (h-) ~42-43 ~64-65

Chain-Deuterated (d-) Slightly Decreased Slightly Increased

Note: Direct comparative values for deuterated lipids under identical conditions are sparse in

the literature, but the trend of decreased thickness and increased area is consistently reported.

References for protiated values: DMPC[4][5], DPPC[4][6], DSPC[4][5].

Key Experimental Techniques and Protocols
Deuterated phospholipids are primarily utilized in three major analytical techniques: Neutron

Scattering, Solid-State Nuclear Magnetic Resonance (NMR), and Mass Spectrometry.

Neutron Scattering
Principle: Neutron scattering is a powerful technique for determining the structure of biological

macromolecules. It relies on the different scattering lengths of atomic nuclei. Hydrogen and

deuterium have significantly different neutron scattering lengths, allowing for a technique called

"contrast variation." By selectively deuterating components within a system (e.g., lipids,

proteins, or the solvent), researchers can make specific parts of a complex "invisible" to

neutrons, thereby highlighting the structure of the remaining components.

Experimental Protocol: Small-Angle Neutron Scattering (SANS) for Bilayer Structure

Sample Preparation:

Prepare large unilamellar vesicles (LUVs) by dissolving the desired lipid mixture (which

may include deuterated phospholipids) in an organic solvent, drying it into a thin film, and
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hydrating the film with a buffer solution (e.g., H₂O, D₂O, or a mixture).

Homogenize the resulting multilamellar vesicles by extrusion through polycarbonate filters

with a defined pore size (e.g., 100 nm) to produce LUVs of a consistent size.

Contrast Variation Series:

Prepare several samples with identical lipid compositions but varying solvent D₂O/H₂O

ratios (e.g., 0%, 40%, 70%, 100% D₂O). This allows for different parts of the lipid bilayer to

be highlighted or matched to the solvent's scattering length density.

SANS Measurement:

Place the sample in a quartz cuvette and into the SANS instrument's sample holder.

Acquire scattering data over a relevant range of scattering vectors (q). The q-range should

be chosen to cover the length scales of interest, from the overall vesicle size to the bilayer

thickness.

Data Analysis:

Correct the raw data for background scattering from the solvent and the sample cell.

Model the scattering data using appropriate mathematical models for core-shell spheres

(representing the vesicles) to extract structural parameters like the bilayer thickness, area

per lipid, and the location of different components within the bilayer.

Solid-State NMR Spectroscopy
Principle: Solid-state NMR, particularly ²H (deuterium) NMR, provides detailed information

about the dynamics and orientation of molecules. When a C-D bond is present in a lipid

molecule within a membrane, the interaction of the deuterium nucleus's quadrupole moment

with the local electric field gradient gives rise to a characteristic "quadrupolar splitting" in the

NMR spectrum. The magnitude of this splitting is directly related to the order parameter

(S_CD), which quantifies the motional freedom of that specific C-D bond relative to the

magnetic field.

Experimental Protocol: ²H NMR for Lipid Acyl Chain Order Parameters
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Sample Preparation:

Prepare multilamellar vesicles (MLVs) using chain-deuterated phospholipids. Dissolve the

lipid in an organic solvent, evaporate the solvent to form a film, and hydrate with a buffer.

The sample is then typically subjected to several freeze-thaw cycles to ensure

homogeneity.

Transfer the hydrated lipid paste into an NMR rotor.

NMR Data Acquisition:

Place the sample in a solid-state NMR spectrometer equipped with a static probe.

Acquire ²H NMR spectra using a quadrupolar echo pulse sequence. This sequence is

crucial for refocusing the broad signals characteristic of solid-like samples.

Key parameters include the 90° pulse length, the delay between pulses, and the recycle

delay. The temperature should be carefully controlled as lipid dynamics are highly

temperature-dependent.

Data Analysis:

The resulting spectrum for a fluid-phase lipid will be a Pake doublet, a superposition of

signals from all orientations of the lipid molecules.

Measure the quadrupolar splitting (Δν_Q) from the separation of the two most prominent

peaks in the spectrum.

Calculate the order parameter (S_CD) for the labeled carbon position using the

relationship between Δν_Q and the static quadrupolar coupling constant for a C-D bond.

By using lipids deuterated at different positions along the acyl chain, a full order parameter

profile of the membrane can be constructed.

Mass Spectrometry
Principle: Mass spectrometry (MS) is used to precisely measure the mass-to-charge ratio of

ions. It is an essential tool for confirming the successful incorporation and determining the level
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of deuteration in a synthesized phospholipid. The mass of a deuterated lipid will be higher than

its protiated counterpart by approximately 1.006 Da for each deuterium atom incorporated.

Experimental Protocol: Determining Deuteration Level

Sample Preparation:

Extract the lipids from the synthesis reaction or biological culture using a standard lipid

extraction method (e.g., a modified Bligh-Dyer or Matyash protocol).

The extracted lipids are dried down and reconstituted in a solvent suitable for mass

spectrometry analysis.

Mass Spectrometry Analysis:

Introduce the sample into the mass spectrometer, typically using a soft ionization

technique like electrospray ionization (ESI), which minimizes fragmentation of the lipid

molecule.

Acquire a full scan mass spectrum in the expected mass range for the phospholipid.

Data Analysis:

Compare the mass spectrum of the deuterated sample to that of a non-deuterated

standard.

The shift in the molecular ion peak will indicate the number of deuterium atoms

incorporated.

The isotopic distribution pattern can be analyzed to determine the average level of

deuteration and the distribution of deuterated species within the sample. Tandem MS

(MS/MS) can be used to fragment the lipid and confirm the location of the deuterium

atoms (e.g., on the acyl chains vs. the headgroup).

Visualizing Workflows and Concepts
The following diagrams illustrate key experimental workflows and logical concepts where

deuterated phospholipids are central.
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Workflow for SANS Analysis of a Membrane Protein
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Caption: A typical experimental workflow for studying a membrane protein's structure using

SANS.

Logic of Contrast Matching in Neutron Scattering
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Click to download full resolution via product page

Caption: The principle of contrast matching to isolate the scattering signal from a protein.

Conclusion
Deuterated phospholipids are indispensable tools in modern biophysical research. While their

chemical nature is nearly identical to their hydrogenous counterparts, the substitution with

deuterium introduces subtle yet significant changes to their physical properties, most notably a

depression in the phase transition temperature and alterations in bilayer packing.

Understanding these differences is critical for the accurate interpretation of experimental data.

The unique properties of deuterated lipids, especially in the context of neutron scattering and

solid-state NMR, provide unparalleled insights into the structure and dynamics of membranes

and membrane-associated proteins, driving forward our understanding in cell biology and

aiding in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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